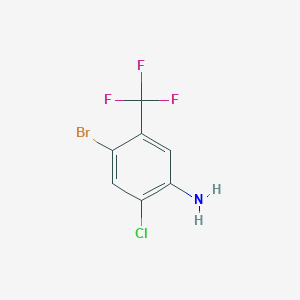

4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Overview

Description

4-Bromo-2-chloro-5-(trifluoromethyl)aniline (BCTFA) is a heterocyclic aromatic compound with a wide variety of applications in the field of organic chemistry. It is used as a reagent for the synthesis of organic compounds, in organic reactions and as an intermediate in the synthesis of pharmaceuticals. Its unique properties make it an important research compound in the laboratory.

Scientific Research Applications

Vibrational Analysis and Spectroscopic Properties

Vibrational Spectroscopic Applications :4-Bromo-2-chloro-5-(trifluoromethyl)aniline and its derivatives have been extensively studied for their vibrational spectroscopic properties. For instance, the vibrational analysis of this compound, including its Fourier Transform-Infrared and Fourier Transform-Raman techniques, provides valuable insights. The studies focus on the effects of electron donation and withdrawal on the aniline structure and how substituent positions influence the vibrational spectra. These investigations are further enriched by theoretical computations, such as hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, using density functional theory (DFT) Revathi et al., 2017.

Synthesis and Structural Analysis

Transition Metal-Free Synthesis :The compound plays a crucial role in the synthesis of biologically active compounds. A noteworthy approach is the transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines. This method, starting from specific cyclopentanones, expands the possibilities for synthesizing anilines with challenging substitution patterns. The process is notable for acceptable to high yields and its versatility with different types of amines Staudt et al., 2022.

Preparation of Isatin Derivatives :this compound is integral in synthesizing various isatin derivatives. These derivatives, holding significant pharmaceutical importance, are synthesized using methods like the Sandmeyer reaction, starting from m-substituted aniline Zhenmin, 2008.

Crystal Structure Insights :The crystal structures of derivatives of this compound, like p-halo-N-(p-cyanobenzylidene)aniline and p-cyano-N-(p-halobenzylidene)aniline, have been meticulously studied. The research sheds light on molecular chains and interactions, contributing to a better understanding of the compound’s properties in different crystalline forms Ojala et al., 2001.

Mechanism of Action

Target of Action

It’s known that similar compounds can target the respiratory system .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to various biochemical changes .

Pharmacokinetics

Similar compounds have been studied in rats, where they were administered intraperitoneally and their metabolic fate and urinary excretion were analyzed .

Result of Action

Similar compounds have been reported to have antimicrobial effects .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents for optimal stability .

Properties

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTLQQLBRJFBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555898 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104460-69-7 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)

![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)